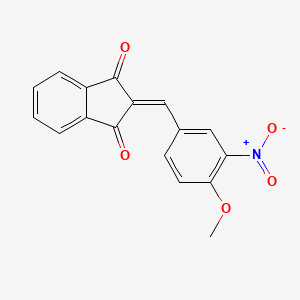

![molecular formula C14H15N5O2S B5548934 6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies. For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine can react with different active methylene compounds to afford derivatives like pyridopyrazolopyrimidine and pyrazolyl oxadiazolylthieno[2,3-b]pyridine (Rateb, 2014). Similarly, other related imidazo[1,2-a]pyridine derivatives have been synthesized using various reagents and reaction conditions, as seen in the work of Hamdouchi et al. (1999) and others.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied through different techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. For example, Qin et al. (2019) conducted a detailed analysis of the crystal structure of a related compound using density functional theory (DFT) to compare with X-ray diffraction values (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives is influenced by their functional groups. These compounds can undergo various reactions, including ring closure, Suzuki reaction, hydrolysis, and amidation as shown in the synthesis process (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, like solubility, melting point, and stability, are crucial for their application in medicinal chemistry. Studies on related compounds have provided insights into these properties, though specific data on the compound might require further investigation.

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a range of chemical properties based on their substitution patterns. These properties include reactivity towards various reagents, stability under different conditions, and potential biological activity. For instance, Alcarazo et al. (2005) explored the properties of imidazo[1,5-a]pyridine derivatives, indicating the versatility of the imidazo[1,2-a]pyridine scaffold (Alcarazo et al., 2005).

科学的研究の応用

Synthetic Pathways and Derivative Formation Research has been conducted on synthesizing and modifying imidazo[1,2-a]pyridine derivatives to explore their chemical and physical properties. For example, studies have demonstrated methods for synthesizing pyridopyrazolopyrimidine and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of these compounds for further chemical modifications (Rateb, 2014). Such research underpins the development of novel compounds with potential therapeutic applications.

Medicinal Chemistry and Drug Discovery The imidazo[1,2-a]pyridine core structure has been a target for modification in drug discovery efforts, particularly in the search for novel pharmacological agents. For instance, research aimed at reducing metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives has provided insights into designing compounds with improved metabolic stability, which is crucial for developing effective drugs (Linton et al., 2011).

Antiviral and Antimicrobial Activity Compounds within the imidazo[1,2-a]pyridine family have been evaluated for their antiviral and antimicrobial properties. For example, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized and tested for antirhinovirus activity, demonstrating the potential of these compounds as antiviral agents (Hamdouchi et al., 1999).

Antiprotozoal Agents The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplifies the therapeutic potential of these compounds. Such research has contributed to identifying potent inhibitors against protozoal infections, underlining the significance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Ismail et al., 2004).

特性

IUPAC Name |

6-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-9-3-4-12-16-10(7-19(12)6-9)14(20)15-5-13-17-11(8-22-2)18-21-13/h3-4,6-7H,5,8H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNMMRGXJHPSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=NO3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)